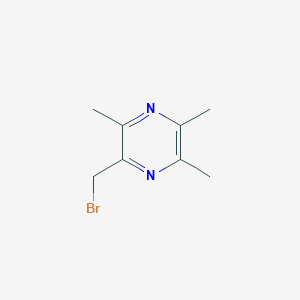
2-(Bromomethyl)-3,5,6-trimethylpyrazine
Overview
Description
2-(Bromomethyl)-3,5,6-trimethylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The compound’s structure includes a bromomethyl group attached to the second carbon of the pyrazine ring, along with three methyl groups at the third, fifth, and sixth positions. This specific arrangement imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3,5,6-trimethylpyrazine typically involves the bromination of 3,5,6-trimethylpyrazine. One common method includes the reaction of 3,5,6-trimethylpyrazine with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process, ensuring high purity and consistency of the final product.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of 3,5,6-trimethylpyrazine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted pyrazines with various functional groups depending on the nucleophile used.
- Oxidized pyrazine derivatives with different oxidation states.
- Reduced pyrazine compounds with the bromomethyl group converted to a methyl group.
Scientific Research Applications
2-(Bromomethyl)-3,5,6-trimethylpyrazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its reactivity and functional versatility.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3,5,6-trimethylpyrazine largely depends on its chemical reactivity. The bromomethyl group can interact with various biological molecules, leading to modifications in their structure and function. This interaction can affect molecular targets such as enzymes, receptors, and nucleic acids, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
2-(Chloromethyl)-3,5,6-trimethylpyrazine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Hydroxymethyl)-3,5,6-trimethylpyrazine: Contains a hydroxymethyl group, offering different reactivity and applications.
2-(Methyl)-3,5,6-trimethylpyrazine: Lacks the halogenated methyl group, resulting in different chemical properties.
Uniqueness: 2-(Bromomethyl)-3,5,6-trimethylpyrazine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in synthetic chemistry for introducing bromine atoms into organic molecules, facilitating further functionalization and derivatization.
Properties
IUPAC Name |
2-(bromomethyl)-3,5,6-trimethylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-5-6(2)11-8(4-9)7(3)10-5/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPVUIZLMIEGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544388 | |
| Record name | 2-(Bromomethyl)-3,5,6-trimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50544388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79074-45-6 | |
| Record name | 2-(Bromomethyl)-3,5,6-trimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50544388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major byproducts formed during the synthesis of 2-(Bromomethyl)-3,5,6-trimethylpyrazine and how are they identified?
A1: The synthesis of this compound, often using N-Bromosuccinimide (NBS) as a brominating agent, results not only in the desired product but also in the formation of dibromo and tribromo substituted tetramethylpyrazines as byproducts []. These byproducts were identified using Gas Chromatography-Mass Spectrometry (GC/MS), a technique that separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio []. This method helps in qualitatively and quantitatively monitoring the synthetic process and optimizing reaction conditions to favor the desired product.
Q2: How does the choice of solvent and the amount of brominating agent affect the yield of this compound?
A2: Research indicates that both the type and volume of solvent, as well as the amount of brominating agent, significantly influence the yield of this compound []. For example, using an excess of NBS and a larger volume of solvent, such as carbon tetrachloride, can lead to the formation of undesired dibromo and tribromo byproducts [, ]. Optimization studies suggest that carefully controlling the molar ratio of NBS to the starting material (tetramethylpyrazine) and the solvent volume can significantly improve the yield of the desired this compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
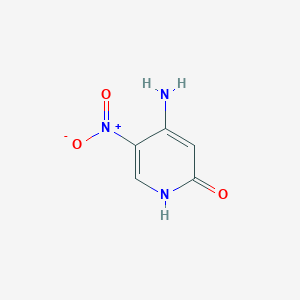

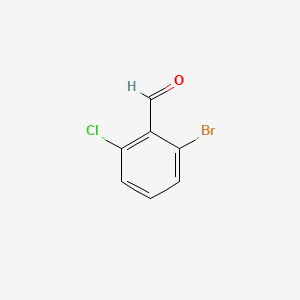
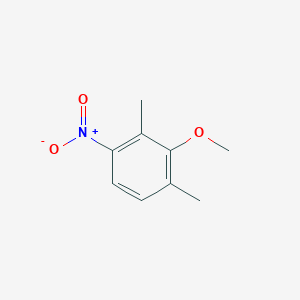
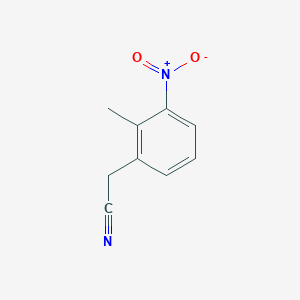

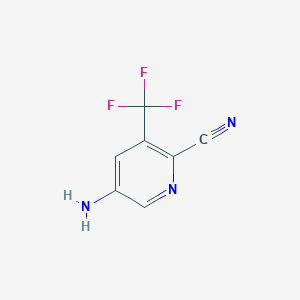
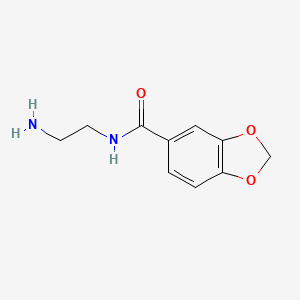

![Benzo[b]thiophen-6-ylmethanol](/img/structure/B1282835.png)

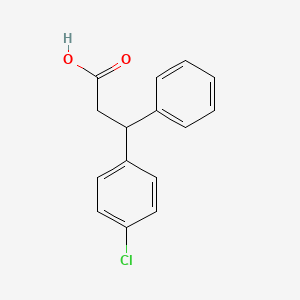

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)
